An In-depth Technical Guide to 3-Pyrrolidin-1-ylbutanenitrile (CAS No. 90152-61-7)
An In-depth Technical Guide to 3-Pyrrolidin-1-ylbutanenitrile (CAS No. 90152-61-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring system, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry. Its prevalence in a vast array of natural products, from alkaloids to amino acids like proline, underscores its evolutionary selection as a privileged scaffold for biological interactions.[1][2] In synthetic drug design, the pyrrolidine moiety offers a compelling combination of properties: its three-dimensional structure allows for the precise spatial orientation of substituents, enhancing target binding affinity and specificity, while the basic nitrogen atom can serve as a key hydrogen bond acceptor or a point for further functionalization.[3][4] This guide focuses on a specific, yet under-documented, member of this class: 3-Pyrrolidin-1-ylbutanenitrile, a molecule holding potential as a versatile building block for the synthesis of novel pharmacologically active agents.
Section 1: Physicochemical and Structural Characterization
3-Pyrrolidin-1-ylbutanenitrile is a bifunctional organic molecule incorporating a tertiary amine within a pyrrolidine ring and a nitrile group. This unique combination of functional groups suggests its utility as a precursor to a variety of more complex chemical entities, such as primary amines, carboxylic acids, and various heterocyclic systems, which are of significant interest in drug development.[3]
Core Compound Properties
| Property | Value | Source |
| CAS Number | 90152-61-7 | Internal Data |
| Molecular Formula | C₈H₁₄N₂ | Internal Data |
| Molecular Weight | 138.21 g/mol | Internal Data |
| IUPAC Name | 3-(Pyrrolidin-1-yl)butanenitrile | Internal Data |
| SMILES | CC(CC#N)N1CCCC1 | Internal Data |
Predicted Spectroscopic Profile
1.2.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.6 - 2.8 | m | 4H | N-CH₂ (Pyrrolidine) | Protons on carbons adjacent to the nitrogen atom are deshielded. |
| ~ 2.5 | m | 1H | CH (Butane chain) | Methine proton adjacent to the pyrrolidine ring and the ethyl-nitrile group. |
| ~ 2.4 | d | 2H | CH₂-CN | Methylene protons adjacent to the electron-withdrawing nitrile group. |
| ~ 1.7 - 1.9 | m | 4H | CH₂ (Pyrrolidine) | Protons on the β-carbons of the pyrrolidine ring. |
| ~ 1.2 | d | 3H | CH₃ | Methyl group protons, split by the adjacent methine proton. |
1.2.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon NMR spectrum will provide key information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 118 | CN | Characteristic chemical shift for a nitrile carbon. |
| ~ 55 | CH (Butane chain) | Methine carbon attached to the nitrogen atom. |
| ~ 48 | N-CH₂ (Pyrrolidine) | Carbons in the pyrrolidine ring directly bonded to the nitrogen. |
| ~ 25 | CH₂-CN | Methylene carbon adjacent to the nitrile group. |
| ~ 23 | CH₂ (Pyrrolidine) | β-carbons of the pyrrolidine ring. |
| ~ 18 | CH₃ | Methyl group carbon. |
1.2.3. Predicted Mass Spectrum (EI)
Electron ionization mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 138 | [M]⁺, Molecular ion |
| 123 | [M - CH₃]⁺ |
| 97 | [M - CH₂CN]⁺ |
| 84 | [Pyrrolidinyl-CH=CH₂]⁺ |
| 70 | [Pyrrolidine]⁺ |
1.2.4. Predicted Infrared (IR) Spectrum
The IR spectrum will reveal the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 2245 | C≡N stretch (Nitrile) |
| ~ 2960 - 2850 | C-H stretch (Aliphatic) |
| ~ 1100 | C-N stretch (Tertiary amine) |
Section 2: Synthesis and Mechanistic Considerations
A plausible and efficient method for the synthesis of 3-Pyrrolidin-1-ylbutanenitrile is the conjugate addition of pyrrolidine to crotononitrile. This reaction, a type of aza-Michael addition, is a well-established method for the formation of β-aminonitriles.[6]
Proposed Synthetic Protocol
Reaction: Pyrrolidine + Crotononitrile → 3-Pyrrolidin-1-ylbutanenitrile
Materials:
-
Pyrrolidine (reagent grade)
-
Crotononitrile (stabilized)
-
Methanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a solution of pyrrolidine (1.1 equivalents) in anhydrous methanol, add a catalytic amount of glacial acetic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add crotononitrile (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3-Pyrrolidin-1-ylbutanenitrile as a colorless to pale yellow liquid.
Causality Behind Experimental Choices:
-
Catalyst: The use of a catalytic amount of acetic acid protonates the nitrile group of crotononitrile, activating the β-carbon for nucleophilic attack by the pyrrolidine.
-
Solvent: Methanol is a suitable polar protic solvent that can facilitate the reaction without interfering with the reactants.
-
Temperature Control: The initial cooling and slow addition of crotononitrile are crucial to control the exothermic nature of the reaction and prevent unwanted side reactions.
Reaction Mechanism
The synthesis proceeds via a classic aza-Michael addition mechanism.
Caption: Proposed aza-Michael addition mechanism.
Section 3: Applications in Drug Development and Research
While specific biological activities for 3-Pyrrolidin-1-ylbutanenitrile have not been extensively reported, its structural motifs suggest significant potential as a scaffold in medicinal chemistry.
Precursor for Bioactive Molecules
The nitrile group can be readily transformed into other functional groups, opening avenues for the synthesis of a diverse library of compounds for biological screening.
Caption: Potential synthetic transformations.
The resulting primary amines and carboxylic acids are fundamental building blocks for the synthesis of amides, peptides, and other complex molecules with potential therapeutic applications. For instance, pyrrolidine-containing compounds have shown promise as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[1]
Structural Analogue for SAR Studies
3-Pyrrolidin-1-ylbutanenitrile can serve as a valuable tool in structure-activity relationship (SAR) studies. By systematically modifying the pyrrolidine ring, the butane chain, or the nitrile group, researchers can probe the structural requirements for binding to specific biological targets. The pyrrolidine scaffold itself is known to be a key feature in many centrally active agents, and this compound could be a starting point for the development of novel CNS-active compounds.[3]
Section 4: Safety, Handling, and Storage
As with any research chemical, proper safety precautions are paramount when handling 3-Pyrrolidin-1-ylbutanenitrile.
Hazard Identification
Based on the GHS classifications of structurally similar aminonitriles, the following hazards should be anticipated:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and acids.
Conclusion
3-Pyrrolidin-1-ylbutanenitrile, while not extensively studied, represents a molecule of significant interest for researchers in organic synthesis and drug discovery. Its straightforward synthesis, combined with the versatility of its functional groups, makes it an attractive building block for the creation of novel chemical entities with potential therapeutic value. This guide provides a foundational understanding of its properties, a reliable synthetic protocol, and an outlook on its potential applications, thereby serving as a valuable resource for the scientific community.
References
-
Kim, Y. M., et al. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 56(23), 9474–9488. [Link]
-
Organic Chemistry Portal. β-Aminonitrile synthesis by cyanation. [Link]
-
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023). Molecules, 28(12), 4705. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (2018). ResearchGate. [Link]
-
Ramazani, A., & Hosseininezhad, S. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Organic Chemistry Portal. β-Aminonitrile synthesis by cyanation. [Link]
- Google Patents. US6180814B1 - Nitriles and aldehydes derived from 3-isopropenyl-1,2-dimethyl-1-cyclopentanol and their use in perfumery.
-
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023). ResearchGate. [Link]
-
A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). DR-NTU. [Link]
- Google Patents. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). SciSpace. [Link]
-
PubChem. 3-(Pyrrolidin-1-yl)aniline. [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2022). PMC - NIH. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). PMC - NIH. [Link]
- Google Patents. SK129894A3 - Process for the manufacture of (s)-3-amino-1-substituted pyrolidines.
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
-
A truly green synthesis of α-aminonitriles via Strecker reaction. (2011). PMC - NIH. [Link]
-
Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. (2023). PMC - PubMed Central. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
-
Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]
-
PubChem. 1-(Pyrrolidin-3-yl)ethanone. [Link]
-
PubChem. 3-(1-Pyrrolidinyl)-2-butanone. [Link]
Sources
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. β-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 7. 3-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 1518808 - PubChem [pubchem.ncbi.nlm.nih.gov]
